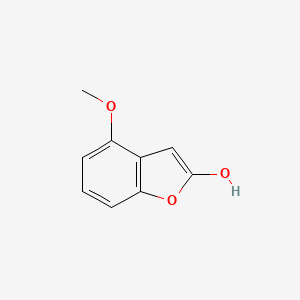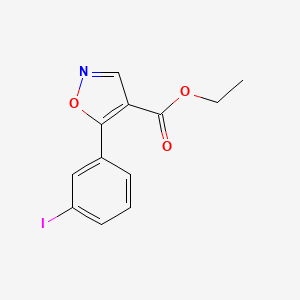![molecular formula C80H134Br2F2N2O2 B12858254 (Z)-6,6'-Dibromo-7,7'-difluoro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12858254.png)
(Z)-6,6'-Dibromo-7,7'-difluoro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6,6’-Dibromo-7,7’-difluoro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,6’-Dibromo-7,7’-difluoro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps:
Formation of the Biindolinylidene Core: The initial step involves the synthesis of the biindolinylidene core. This can be achieved through a condensation reaction between indoline derivatives under controlled conditions.
Introduction of Bromine and Fluorine Substituents: The bromination and fluorination of the biindolinylidene core are carried out using bromine and fluorine reagents, respectively. These reactions are typically performed under anhydrous conditions to prevent unwanted side reactions.
Attachment of Alkyl Chains: The long alkyl chains are introduced through a coupling reaction with appropriate alkyl halides. This step often requires the use of strong bases and catalysts to facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the availability of high-purity starting materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-6,6’-Dibromo-7,7’-difluoro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced biindolinylidene derivatives.
Substitution: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in
Properties
Molecular Formula |
C80H134Br2F2N2O2 |
|---|---|
Molecular Weight |
1353.7 g/mol |
IUPAC Name |
(3Z)-6-bromo-3-[6-bromo-7-fluoro-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-7-fluoro-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H134Br2F2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-67(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-65-85-77-69(61-63-71(81)75(77)83)73(79(85)87)74-70-62-64-72(82)76(84)78(70)86(80(74)88)66-54-60-68(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h61-64,67-68H,5-60,65-66H2,1-4H3/b74-73- |
InChI Key |
OWHGYRYPMDOMKW-DVAKKGDMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2F)Br)/C(=C/3\C4=C(C(=C(C=C4)Br)F)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)/C1=O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2F)Br)C(=C3C4=C(C(=C(C=C4)Br)F)N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


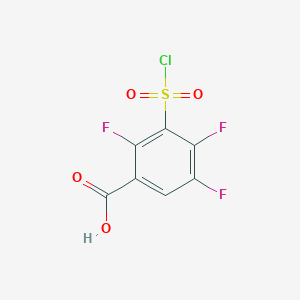
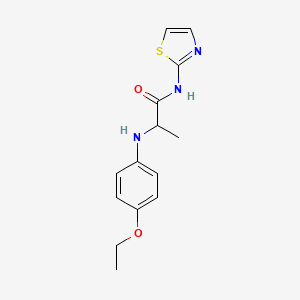
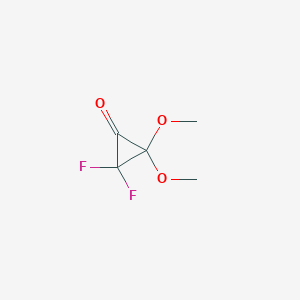

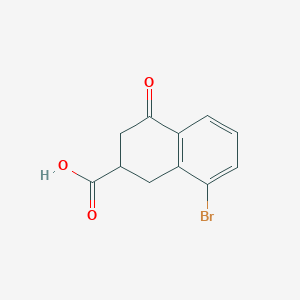



![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
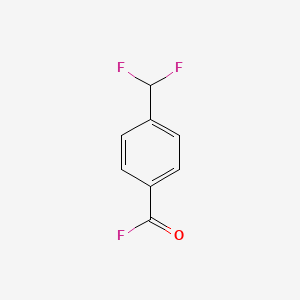
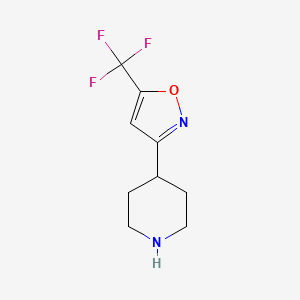
![5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12858246.png)
